molecular formula C8H5Br2FO2 B1409934 Methyl 2,6-dibromo-3-fluorobenzoate CAS No. 1804417-05-7

Methyl 2,6-dibromo-3-fluorobenzoate

Cat. No.: B1409934
CAS No.: 1804417-05-7
M. Wt: 311.93 g/mol
InChI Key: OJEPJPWSVYPDPO-UHFFFAOYSA-N
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Description

Methyl 2,6-dibromo-3-fluorobenzoate: is an organic compound with the molecular formula C8H5Br2FO2 . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a fluorine atom. The compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Scientific Research Applications

Methyl 2,6-dibromo-3-fluorobenzoate has several applications in scientific research, including:

Safety and Hazards

The safety information for “Methyl 2,6-dibromo-3-fluorobenzoate” indicates that it should be handled with care. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

Methyl 2,6-dibromo-3-fluorobenzoate is a chemical compound that primarily targets the Suzuki–Miyaura (SM) coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the SM coupling reaction . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

The compound’s role in the sm coupling reaction suggests that its bioavailability may be influenced by factors such as the stability of the organoboron reagents and the conditions of the reaction environment .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the formation of new carbon–carbon bonds through the SM coupling reaction . This results in the creation of new organic compounds, contributing to the diversity and complexity of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-dibromo-3-fluorobenzoate typically involves the bromination of methyl 3-fluorobenzoate. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is usually conducted in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dibromo-3-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atoms.

    Reduction Reactions: Products include dibromo-fluorobenzyl alcohols or amines.

    Oxidation Reactions: Products include dibromo-fluorobenzoic acids.

Comparison with Similar Compounds

Comparison: Methyl 2,6-dibromo-3-fluorobenzoate is unique due to its specific substitution pattern, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different chemical and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 2,6-dibromo-3-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEPJPWSVYPDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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